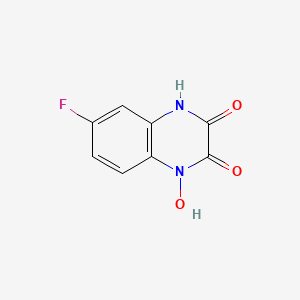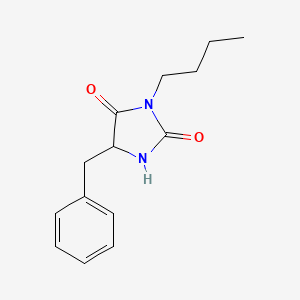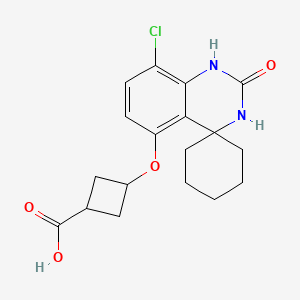![molecular formula C14H26N2O4 B8293336 Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate](/img/structure/B8293336.png)
Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate
概要
説明
Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are common in industrial settings to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
Chemistry: In chemistry, Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
作用機序
The mechanism of action of Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
tert-Butyl carbamate: Similar in structure but lacks the cyclohexyl ring.
Cyclohexyl carbamate: Similar but does not have the tert-butyl group.
N-methoxy-N-methylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness: The uniqueness of Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate lies in its combination of a tert-butyl group, a cyclohexyl ring, and a carbamate functional group.
特性
分子式 |
C14H26N2O4 |
|---|---|
分子量 |
286.37 g/mol |
IUPAC名 |
tert-butyl N-[3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-7-10(9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18) |
InChIキー |
CNTQVZYSRYLVBU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)N(C)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Chlorobutyl)thio]acetic acid methyl ester](/img/structure/B8293272.png)


![1,3-Bis[2-(dimethylamino)ethyl]urea](/img/structure/B8293298.png)



![1,2,3-Benzotriazol-1-yl 4[[(tert-Butyloxy)carbonyl]-amino]-1-methylimidazole-2-carboxylate](/img/structure/B8293331.png)
![5-(2-Morpholin-4-yl-ethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8293351.png)



